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Compound of Interest

Compound Name: 10-Hydroxycanthin-6-one

Cat. No.: B1198173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS,

IR) and analytical methodologies pertinent to the canthin-6-one alkaloid, 10-Hydroxycanthin-
6-one. Due to the limited availability of published spectroscopic data for this specific isomer,

this document leverages data from the closely related and well-characterized derivative, 9-

methoxycanthin-6-one, as a reference point. This guide is intended to serve as a valuable

resource for researchers engaged in the isolation, identification, and characterization of

canthin-6-one alkaloids.

Introduction to 10-Hydroxycanthin-6-one
10-Hydroxycanthin-6-one is a member of the canthin-6-one class of alkaloids, which are β-

carboline derivatives known for their diverse biological activities. These compounds have been

isolated from various plant species, notably from the Simaroubaceae and Rutaceae families.

Canthin-6-one alkaloids, including hydroxylated and methoxylated derivatives, have garnered

significant interest in the scientific community for their potential pharmacological properties,

which include anticancer, anti-inflammatory, and antiviral activities. The precise characterization

of these compounds is crucial for further investigation into their therapeutic potential.

Spectroscopic Data
The following sections detail the expected spectroscopic characteristics of 10-
Hydroxycanthin-6-one, with specific data for 9-methoxycanthin-6-one provided for
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comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise NMR data for 10-Hydroxycanthin-6-one is not readily available in the current

literature. However, the ¹H and ¹³C NMR spectral data for the structurally similar compound, 9-

methoxycanthin-6-one, are presented below to serve as a reference. The spectra are typically

recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Spectral Data of 9-Methoxycanthin-6-one (400 MHz, CDCl₃)[1]

Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,
Multiplicity, J in Hz)

1 143.2 8.78 (d, J = 5.2)

2 115.8 -

4 137.9 8.23 (d, J = 5.2)

5 119.5 -

6 159.4 -

8 122.1 7.98 (d, J = 2.4)

9 160.9 -

10 95.8 6.99 (d, J = 2.4)

11 145.7 -

13 129.5 -

14 133.6 -

15 114.7 -

16 139.8 -

OCH₃ 56.1 4.05 (s)
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Note: The chemical shifts for 10-Hydroxycanthin-6-one are expected to differ, particularly for

the aromatic ring bearing the hydroxyl group, due to the electronic effects of the hydroxyl

substituent.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of canthin-6-one alkaloids. Electrospray ionization (ESI) is a commonly used technique.

Table 2: Expected Mass Spectrometry Data for 10-Hydroxycanthin-6-one

Parameter Expected Value

Molecular Formula C₁₄H₈N₂O₂

Molecular Weight 236.23 g/mol

Ionization Mode ESI-MS (Positive)

Expected [M+H]⁺ m/z 237.06

The fragmentation pattern of canthin-6-one alkaloids typically involves the loss of small neutral

molecules such as CO and HCN. The presence of a hydroxyl group may lead to additional

characteristic fragmentation pathways.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 10-Hydroxycanthin-6-one is expected to show characteristic absorption

bands for the carbonyl group, aromatic rings, and the hydroxyl group.

Table 3: Expected Infrared (IR) Absorption Bands for 10-Hydroxycanthin-6-one
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Wavenumber (cm⁻¹) Functional Group

~3400 O-H stretch (hydroxyl)

~1660 C=O stretch (amide carbonyl)

~1600, ~1450 C=C stretch (aromatic rings)

~1200-1000 C-O stretch

Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of canthin-

6-one alkaloids from plant material, which can be adapted for 10-Hydroxycanthin-6-one.

Isolation and Purification of Canthin-6-one Alkaloids
A typical workflow for the isolation of canthin-6-one alkaloids from a plant source is outlined

below.
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Figure 1. General workflow for the isolation and identification of 10-Hydroxycanthin-6-one.
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Extraction: The dried and powdered plant material is extracted with a suitable solvent such

as methanol or ethanol at room temperature or under reflux. The solvent is then evaporated

under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to

separate compounds based on their polarity.

Column Chromatography: The fraction containing the canthin-6-one alkaloids (typically the

dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica

gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and

ethyl acetate, with increasing polarity.

Further Purification: Fractions containing the target compound are further purified using

techniques such as Sephadex LH-20 column chromatography or preparative high-

performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a high-field

NMR spectrometer (e.g., 400 or 500 MHz). The purified compound is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments such as COSY, HSQC,

and HMBC are also performed to aid in the complete assignment of proton and carbon

signals.

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF or

ESI-QTOF mass spectrometer to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic and analytical

characteristics of 10-Hydroxycanthin-6-one. While specific experimental data for this isomer

remains elusive in publicly accessible literature, the provided information on the closely related

9-methoxycanthin-6-one, along with generalized protocols, offers a robust starting point for
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researchers. The continued exploration of natural products like 10-Hydroxycanthin-6-one is

essential for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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